molecular formula C5H7BN2O2 B1344183 (6-Aminopyridin-3-YL)boronic acid CAS No. 851524-96-4

(6-Aminopyridin-3-YL)boronic acid

Cat. No.: B1344183
CAS No.: 851524-96-4
M. Wt: 137.93 g/mol
InChI Key: NPJBPJIQMCHZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Aminopyridin-3-YL)boronic acid is a boronic acid derivative that features a pyridine ring substituted with an amino group at the 6-position and a boronic acid group at the 3-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Biochemical Analysis

Biochemical Properties

(6-Aminopyridin-3-YL)boronic acid plays a significant role in biochemical reactions, particularly in the selective enrichment of cis-diol-containing biomolecules. This compound exhibits high affinity and excellent water solubility towards cis-diol-containing compounds, making it an effective affinity ligand . It interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which forms reversible covalent bonds with cis-diol groups. This interaction is crucial for the selective extraction and enrichment of biomolecules in biochemical assays .

Cellular Effects

This compound influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reversible covalent bonds with biomolecules allows it to modulate enzyme activity and protein function, thereby impacting cellular functions . For instance, it can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the boronic acid group. This group forms reversible covalent bonds with cis-diol-containing biomolecules, such as sugars and nucleotides . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and affecting downstream gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under neutral or acidic conditions, which is advantageous for long-term studies . It may degrade under basic conditions, which can affect its efficacy and interactions with biomolecules. Long-term studies have shown that this compound can maintain its activity and influence cellular functions over extended periods, making it suitable for in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively interact with target biomolecules without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular functions. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Careful dosage optimization is essential to achieve the desired biochemical effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolite levels and metabolic flux. Additionally, it can influence the synthesis and degradation of biomolecules, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The compound’s ability to form reversible covalent bonds with biomolecules allows it to be selectively transported and localized within cells, enhancing its efficacy in biochemical assays.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization enhances its interactions with target biomolecules and allows it to modulate cellular functions effectively. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminopyridin-3-YL)boronic acid typically involves the functionalization of a pyridine ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (6-Aminopyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (6-Aminopyridin-3-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. Its low binding pH and high affinity towards cis-diol-containing biomolecules make it particularly valuable in biological and analytical applications .

Properties

IUPAC Name

(6-aminopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJBPJIQMCHZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625446
Record name (6-Aminopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851524-96-4
Record name B-(6-Amino-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851524-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Aminopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-Aminopyridin-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Aminopyridin-3-YL)boronic acid
Reactant of Route 2
Reactant of Route 2
(6-Aminopyridin-3-YL)boronic acid
Reactant of Route 3
Reactant of Route 3
(6-Aminopyridin-3-YL)boronic acid
Reactant of Route 4
Reactant of Route 4
(6-Aminopyridin-3-YL)boronic acid
Reactant of Route 5
(6-Aminopyridin-3-YL)boronic acid
Reactant of Route 6
Reactant of Route 6
(6-Aminopyridin-3-YL)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.